2,7-Dimethyl-10-phenylacridin-9(10H)-one

Photoredox catalysis Acridinium photocatalysts Excited-state reduction potential

2,7-Dimethyl-10-phenylacridin-9(10H)-one (CAS 1621019-98-4, MW 299.37) is an N-phenyl-2,7-dimethyl-substituted acridin-9(10H)-one that serves as a critical synthetic intermediate for high-performance acridinium photoredox catalysts and chemiluminescent labels. The combination of electron-donating methyl groups at C2/C7 with a twisted N-phenyl substituent uniquely modulates the excited-state redox potential, charge-transfer character, and pH-dependent chemiluminescence of downstream acridinium derivatives.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
Cat. No. B12059032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-10-phenylacridin-9(10H)-one
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4
InChIInChI=1S/C21H17NO/c1-14-8-10-19-17(12-14)21(23)18-13-15(2)9-11-20(18)22(19)16-6-4-3-5-7-16/h3-13H,1-2H3
InChIKeyZFGJBTQJOSUQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-10-phenylacridin-9(10H)-one: Core Acridinone Building Block for Photoredox and Chemiluminescence Applications


2,7-Dimethyl-10-phenylacridin-9(10H)-one (CAS 1621019-98-4, MW 299.37) is an N-phenyl-2,7-dimethyl-substituted acridin-9(10H)-one that serves as a critical synthetic intermediate for high-performance acridinium photoredox catalysts and chemiluminescent labels . The combination of electron-donating methyl groups at C2/C7 with a twisted N-phenyl substituent uniquely modulates the excited-state redox potential, charge-transfer character, and pH-dependent chemiluminescence of downstream acridinium derivatives.

Why Generic Acridinone Substitution Compromises Photoredox and Chemiluminescence Performance


The specific 2,7-dimethyl-10-phenyl substitution pattern on the acridinone core directly governs the redox potential, excited-state lifetime, and chemiluminescence efficiency of downstream acridinium derivatives. Replacing this compound with simpler analogs such as 10-methylacridin-9(10H)-one or 2,7-dimethylacridin-9(10H)-one results in the loss of the mesityl-acridinium twisted intramolecular charge-transfer configuration required for ultra-strong photoreducing power (E*ox ~ –3.36 V vs SCE) [1] and abolishes the pH-dependent chemiluminescence profile essential for clinical diagnostic assays [2]. Simple in-class substitution is therefore not possible without sacrificing key performance metrics.

Product-Specific Quantitative Evidence Guide for 2,7-Dimethyl-10-phenylacridin-9(10H)-one


Precursor to the Strongest Organic Photoreductant: Quantified Reduction Potential Advantage Over 10-Methyl Analog

The acridinium salt derived from 2,7-dimethyl-10-phenylacridin-9(10H)-one—9-mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate (Mes-Acr-PhBF4)—exhibits an excited-state oxidation potential E*ox = –3.36 V vs SCE, the most negative reported for an organic photoredox catalyst [1]. By contrast, the analogous 10-methylacridinium catalyst (Mes-Acr-Me+) has a significantly less negative reduction potential of approximately –2.9 V vs SCE [2]. The 10-phenyl group stabilizes the charge-transfer state while the 2,7-dimethyl groups increase electron density on the acridinium ring, together enabling this ~460 mV enhancement in photoreducing power.

Photoredox catalysis Acridinium photocatalysts Excited-state reduction potential

pH-Dependent Chemiluminescence Tuning: 2,7-Dimethyl Substitution Extends Optimal pH Range by ~3 Units

In chemiluminescent acridinium ester labels, the introduction of methyl groups at the 2- and 7-positions shifts the optimal pH for strong chemiluminescence intensity from neutral (pH ~7) to alkaline conditions (up to pH 10). 4-(Ethoxycarbonyl)phenyl acridinium esters without 2,7-dimethyl substitution show maximal chemiluminescence at pH ~7, whereas the 2,7-dimethyl-substituted analogs maintain strong chemiluminescence across pH 7–10 [1]. This pH shift is critical for compatibility with alkaline peroxide detection systems used in clinical diagnostics.

Chemiluminescence Immunoassay labels Acridinium esters

N-Phenyl vs N-Methyl Acridone: ~70% Higher Fluorescence Quantum Yield and Enhanced Charge-Transfer Character

Solvent-dependent absorption and fluorescence studies of acridone, N-methylacridone, and N-phenylacridone demonstrate that the change in dipole moment upon excitation (Δμ = μe – μg) follows the order N-phenylacridone > acridone > N-methylacridone. The absolute fluorescence quantum yield (Φf) of N-phenylacridone in cyclohexane at 298 K is 0.017 ± 0.002, compared to approximately 0.01 for N-methylacridone—a ~70% relative increase [1]. This enhanced charge-transfer character in the S1 state is directly relevant to the design of TADF OLED emitters and photoredox catalysts based on the acridinone scaffold.

Solvatochromism Excited-state dipole moment Fluorescence quantum yield

Enhanced Intermolecular Interactions and Thermal Stability via N-Phenyl Substitution: DSC Evidence

Differential scanning calorimetry (DSC) measurements on a series of acridin-9(10H)-ones reveal that 10-phenylacridin-9(10H)-one exhibits a significantly higher melting temperature (~276 °C) and higher sublimation enthalpy than 10-methylacridin-9(10H)-one, attributable to enhanced intermolecular interactions involving the N-phenyl group [1]. While direct DSC data for the 2,7-dimethyl-10-phenyl derivative are not reported in this study, the additional methyl groups at C2/C7 are expected to further modulate crystal packing and sublimation behavior, distinguishing this compound from mono-substituted analogs in thermal processing applications.

Thermal analysis Sublimation enthalpy Crystal lattice energy

Best Research and Industrial Application Scenarios for 2,7-Dimethyl-10-phenylacridin-9(10H)-one


Synthesis of Ultra-Strong Organic Photoredox Catalysts for Challenging Reductive Transformations

Researchers synthesizing acridinium photoredox catalysts for the reduction of aryl halides, unactivated alkenes, or other substrates with very negative reduction potentials should procure 2,7-dimethyl-10-phenylacridin-9(10H)-one as the essential precursor to Mes-Acr-PhBF4. This catalyst delivers an excited-state oxidation potential E*ox = –3.36 V vs SCE [1]—approximately 460 mV more reducing than the corresponding 10-methyl analog—enabling transformations that are otherwise inaccessible with conventional organic photoredox catalysts.

Manufacture of Chemiluminescent Labels for Alkaline-Phase Clinical Immunoassay Platforms

Manufacturers of acridinium ester-based chemiluminescent labels for automated clinical immunoassay systems (e.g., Siemens ADVIA Centaur) require the 2,7-dimethyl-10-phenyl scaffold to achieve the pH-shifted chemiluminescence profile that sustains strong signal intensity across pH 7–10 [2]. This 3-unit pH extension relative to non-dimethylated analogs ensures robust performance under the alkaline peroxide triggering conditions standard in clinical diagnostics.

Development of TADF OLED Emitters Leveraging Enhanced N-Phenyl Charge-Transfer Character

OLED researchers designing thermally activated delayed fluorescence (TADF) emitters that exploit the strong charge-transfer character of N-phenylacridone should select the 2,7-dimethyl-10-phenylacridin-9(10H)-one core for further functionalization. The N-phenyl group provides a ~70% higher fluorescence quantum yield than N-methyl substitution [3], while the 2,7-dimethyl groups offer additional handles for tuning emission wavelength and charge-transport properties in donor-acceptor architectures.

Thermochemiluminescent Label Development for High-Sensitivity Bioanalysis

Scientists developing thermochemiluminescent 1,2-dioxetane labels for bioanalytical detection can use 2,7-dimethyl-10-phenylacridin-9(10H)-one as a key intermediate. The established 2,7-dimethyl-10-phenyl substitution pattern on the acridinone core ensures optimal chemiluminescence intensity and thermal stability for label activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethyl-10-phenylacridin-9(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.